molecular formula C5H3I2NO B1395703 2,4-Diiodopyridin-3-OL CAS No. 750638-97-2

2,4-Diiodopyridin-3-OL

Cat. No.: B1395703
CAS No.: 750638-97-2
M. Wt: 346.89 g/mol
InChI Key: NQKOVVMEBKTMOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,4-Diiodopyridin-3-OL” is a chemical compound that belongs to the category of iodine-containing organic compounds. It has a molecular formula of C5H3I2NO and a molecular weight of 346.89 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H . This indicates that the compound contains two iodine atoms attached to the 2nd and 4th carbon atoms of the pyridinol ring.


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 346.89 g/mol . The compound should be stored in a refrigerator to maintain its stability .

Mechanism of Action

The mechanism of action of “2,4-Diiodopyridin-3-OL” is currently unknown as it is not widely studied. It’s important to note that the compound is intended for research use only and not for human or veterinary use.

Safety and Hazards

“2,4-Diiodopyridin-3-OL” is associated with several hazard statements including H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures.

Properties

IUPAC Name

2,4-diiodopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3I2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKOVVMEBKTMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3I2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60698169
Record name 2,4-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750638-97-2
Record name 2,4-Diiodopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60698169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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